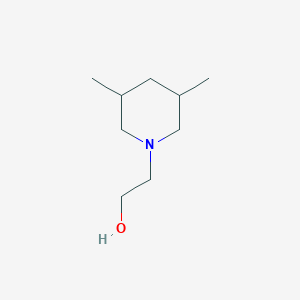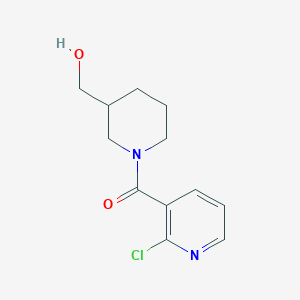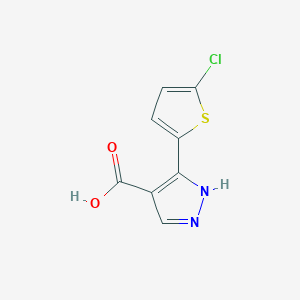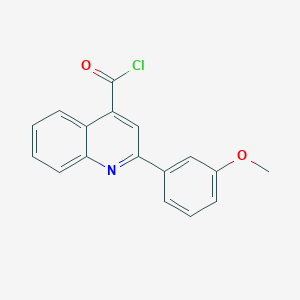![molecular formula C13H20N2 B1452777 2-[3-(2-メチルフェニル)ピロリジン-1-イル]エタンアミン CAS No. 938458-85-6](/img/structure/B1452777.png)
2-[3-(2-メチルフェニル)ピロリジン-1-イル]エタンアミン
説明
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine is a research chemical . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine includes a pyrrolidine ring attached to a 2-methylphenyl group and an ethanamine group . The exact molecular weight is 204.31, and the molecular formula is C13H20N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine include a boiling point of 326.1 ℃ at 760 mmHg and a density of 1.014 g/cm3 . The compound is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
創薬
“2-[3-(2-メチルフェニル)ピロリジン-1-イル]エタンアミン”を含むピロリジン誘導体は、創薬において広く用いられています。 それらは、生物学的に活性な化合物を設計するための汎用性の高い足場として役立ちます 。 ピロリジン環は、分子の立体化学に寄与し、薬理フォアスペースを効率的に探索することを可能にします .
ヒト疾患の治療
ピロリジン環を特徴とする化合物は、さまざまなヒト疾患の治療法を開発するために使用されてきました 。 異なる立体異性体と置換基の空間的配向は、薬物候補の異なる生物学的プロファイルにつながる可能性があります .
抗菌活性
“2-[3-(2-メチルフェニル)ピロリジン-1-イル]エタンアミン”は、潜在的に変換される可能性のあるピロリジン-2-オン誘導体は、抗菌活性を示しました 。 これらの化合物は、新しい抗菌薬の開発に使用できる可能性があります .
抗がん活性
ピロリジン-2-オン誘導体は、抗がん活性も示しています 。 それらは、新しい抗がん療法の開発に使用できる可能性があります .
抗炎症活性
これらの化合物は、抗炎症活性を示しました 。 それらは、新しい抗炎症薬の開発に使用できる可能性があります .
抗うつ活性
ピロリジン-2-オン誘導体は、抗うつ活性を示しました 。 それらは、新しい抗うつ療法の開発に使用できる可能性があります .
将来の方向性
The future directions for research on 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in pyrrolidine compounds in medicinal chemistry , this compound could be a subject of future research in drug discovery.
作用機序
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical properties of a compound, such as its structure and molecular weight, can be influenced by environmental factors .
生化学分析
Biochemical Properties
2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enantioselective proteins, influencing their biological activity . The compound’s interaction with these biomolecules can lead to changes in their conformation and function, thereby affecting the overall biochemical pathways.
Cellular Effects
2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into the active sites of certain enzymes, either inhibiting or activating them . This interaction can lead to downstream effects on gene expression, altering the production of proteins and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of active or inactive metabolites, which can further affect its biological activity. Studying these pathways helps in understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall biological activity and therapeutic potential.
Subcellular Localization
2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14/h2-5,12H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVXTICIQNKNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672366 | |
| Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938458-85-6 | |
| Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)




![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)





